3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC8975809
Molecular Formula: C22H17N5O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N5O3 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 3-naphthalen-2-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H17N5O3/c1-14(16-7-4-8-19(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+ |
| Standard InChI Key | QYXANNAOGOGOPS-OEAKJJBVSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC(=CC=C4)[N+](=O)[O-] |
| SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-] |
| Canonical SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis and Purification
The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and carbonyl compounds. For compounds like 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, a likely approach would involve reacting a suitable naphthalene-substituted pyrazole with a nitrophenyl aldehyde or ketone in the presence of a catalyst.
Purification methods typically include column chromatography using solvents like petroleum ether and ethyl acetate, similar to those used for other pyrazole derivatives .
Spectroscopic Analysis
Spectroscopic analysis of pyrazole compounds often involves Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, expected NMR signals would include aromatic protons from both the naphthalene and nitrophenyl groups, while MS would confirm the molecular weight.
| Technique | Expected Data |
|---|---|
| 1H NMR | Aromatic protons |
| 13C NMR | Aromatic carbons |
| MS | Molecular weight confirmation |
Biological and Chemical Applications
Pyrazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory effects . The presence of a nitro group and a naphthalene ring in 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide suggests potential applications in these areas.
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